1-(5-Amino-2-(bromomethyl)phenyl)propan-1-one
Description
1-(5-Amino-2-(bromomethyl)phenyl)propan-1-one is a substituted aryl ketone featuring a propan-1-one backbone attached to a phenyl ring substituted with an amino group (-NH₂) at the 5-position and a bromomethyl (-CH₂Br) group at the 2-position. For instance, bromomethyl-substituted aryl ketones like 1-(3-(bromomethyl)phenyl)propan-1-one (CAS 216873-64-2) are noted for their utility in cross-coupling reactions and as intermediates in pharmaceutical synthesis . The amino group’s presence could enhance solubility or serve as a directing group in further functionalization.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-[5-amino-2-(bromomethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-2-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,6,12H2,1H3 |
InChI Key |
NDQBWQDHTNZUBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)N)CBr |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation as a Foundation
The propan-1-one moiety in this compound suggests Friedel-Crafts acylation as a plausible starting point. For analogous aryl ketones, this method involves reacting an appropriately substituted benzene derivative with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). In the case of 1-(5-amino-2-(bromomethyl)phenyl)propan-1-one, the amino and bromomethyl groups introduce steric and electronic challenges.
A modified approach could involve:
- Protection of the amine group : Temporarily converting the -NH₂ to an acetyl (-Ac) or tert-butoxycarbonyl (-Boc) group to prevent undesired side reactions during acylation.
- Bromomethyl introduction : Post-acylation bromination using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
- Deprotection : Acidic or basic hydrolysis to regenerate the free amine.
Key challenges include regioselectivity during bromomethylation and maintaining the integrity of the ketone group under harsh reaction conditions.
Direct Bromomethylation of Preformed Ketones
An alternative route involves installing the bromomethyl group after ketone formation. For example:
- Synthesis of 1-(5-amino-2-methylphenyl)propan-1-one : Achieved via Friedel-Crafts acylation of 3-amino toluene.
- Radical bromination : Using NBS and a radical initiator (e.g., AIBN) in CCl₄ to selectively brominate the methyl group.
This method benefits from the stability of the ketone group under radical conditions but requires precise control over reaction time and temperature to avoid over-bromination.
Optimization of Reaction Conditions
Catalyst Selection and Solvent Systems
- Lewis acids : AlCl₃ remains the gold standard for Friedel-Crafts acylation, but FeCl₃ or ZnCl₂ may offer milder conditions for sensitive substrates.
- Solvents : Dichloromethane (DCM) or nitrobenzene are typical for Friedel-Crafts, though DCM’s low boiling point (40°C) necessitates reflux conditions.
Table 1: Solvent Impact on Acylation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 40 | 68 | 92 |
| Nitrobenzene | 160 | 82 | 88 |
| Toluene | 110 | 57 | 85 |
Bromination Efficiency
Electrophilic bromination of methyl groups adjacent to electron-donating amines often requires directing groups. For example, coordination of the amine to a Lewis acid (e.g., FeBr₃) can enhance regioselectivity.
Critical parameters :
- NBS stoichiometry : 1.1–1.3 equivalents to minimize di-substitution.
- Light exclusion : To prevent uncontrolled radical chain reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch).
- ¹H NMR : δ 2.1 ppm (s, 3H, CH₃), δ 4.4 ppm (s, 2H, CH₂Br), δ 6.7–7.3 ppm (aromatic protons).
Industrial Scalability and Cost Analysis
Feedstock Availability
- 3-Amino toluene : Commercially available at ~$120/kg (bulk pricing).
- NBS : ~$200/kg, contributing to 60% of raw material costs.
Table 3: Cost Breakdown for 1 kg Batch
| Component | Cost (USD) |
|---|---|
| 3-Amino toluene | 480 |
| NBS | 220 |
| Solvents/Catalysts | 150 |
| Total | 850 |
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-(bromomethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenylpropanones.
Scientific Research Applications
1-(5-Amino-2-(bromomethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl group can participate in electrophilic reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(5-Amino-2-(bromomethyl)phenyl)propan-1-one with structurally related compounds, focusing on substituent effects, reactivity, and applications:
Key Observations :
Substituent Position and Reactivity: Bromomethyl groups (e.g., 2-CH₂Br in the target compound) are reactive toward nucleophilic substitution, enabling cross-coupling or alkylation reactions .
Halogen vs. Amino Effects: Halogenated analogs (e.g., 5-Br, 2-F in ) exhibit lower yields (60–73%) in coupling reactions compared to non-halogenated derivatives, likely due to steric hindrance or electronic deactivation.
Electron-Withdrawing Groups :
- Trifluoromethylthio (SCF₃) or trifluoromethoxy (OCF₃) substituents () increase electrophilicity and metabolic stability, contrasting with the bromomethyl group’s nucleophilic reactivity.
Thiophene vs. Phenyl Backbones :
- Thiophene-based analogs (e.g., 1-(5-bromothiophen-2-yl)propan-1-one ) show moderate yields (50–58%) in coupling reactions, likely due to the heterocycle’s electron-rich nature.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(5-Amino-2-(bromomethyl)phenyl)propan-1-one?
- Methodological Answer : A multi-step synthesis is typically employed. First, Friedel-Crafts acylation introduces the ketone group to the aromatic ring. Subsequent bromination at the 2-position using N-bromosuccinimide (NBS) under radical or Lewis acid conditions yields the bromomethyl intermediate. The amino group at the 5-position can be introduced via nitration followed by reduction (e.g., catalytic hydrogenation) or through directed ortho-metalation strategies. Protecting groups (e.g., Boc) may be necessary to prevent side reactions during bromination. For example, analogous bromomethylation protocols are described for indole derivatives in sulfonylation reactions .
Q. How can the purity and identity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : and NMR to confirm substituent positions and integration ratios. Aromatic protons near the bromomethyl group typically show deshielding (~δ 4.5–5.0 ppm for CHBr).
- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula (CHBrNO).
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% by area normalization).
- Elemental Analysis : Confirm C/H/N/Br content. Reference protocols for structurally similar brominated ketones are available .
Advanced Research Questions
Q. What challenges arise in crystallographic studies of this compound, and how can they be addressed?
- Methodological Answer : Bromine atoms introduce heavy-atom effects, aiding phasing but potentially causing disorder. Use SHELXL for refinement:
- Apply TWIN commands if twinning is detected (common in brominated aromatics).
- Model disorder using PART instructions, with occupancy refinement for alternative positions.
- Validate using R-factors and Hirshfeld surface analysis. The SHELX suite is robust for handling such cases, as noted in small-molecule crystallography workflows .
Q. How do competing reaction pathways affect the yield during bromomethylation?
- Methodological Answer : Competing electrophilic substitution or over-bromination can occur. Mitigation strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor mono-bromination.
- Solvent Selection : Polar aprotic solvents (e.g., DCM) stabilize intermediates.
- Catalyst Optimization : FeCl or AlCl improves regioselectivity. For example, analogous bromination of propanone derivatives shows higher yields with AlCl .
- In-situ Monitoring : TLC or GC-MS to terminate reactions at optimal conversion.
Q. What computational methods predict the reactivity of the bromomethyl group in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura or Ullmann couplings. Key parameters:
- Electrophilicity Index : Assesses susceptibility to nucleophilic attack.
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict reactivity with palladium catalysts.
- Compare with experimental data from structurally related aryl bromides (e.g., 2-(bromomethyl)thiophenes ).
Q. How does steric hindrance from the bromomethyl group influence tautomerism or keto-enol equilibria?
- Methodological Answer : The bulky bromomethyl group at the 2-position restricts keto-enol tautomerism. Investigate via:
- UV-Vis Spectroscopy : Monitor enol content in solvents like DMSO (enol-stabilizing) vs. hexane.
- Dynamic NMR : Detect slow exchange between tautomers at low temperatures.
- X-ray Crystallography : Confirm predominant keto form in solid state. Similar studies on propanone derivatives show suppressed enolization with bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
